ERβ Agonist Activity: Class-Level Inference from 6H-Benzo[c]chromen-6-one SAR
A structure-activity relationship (SAR) study on 6H-benzo[c]chromen-6-one derivatives identified that bis-hydroxyl substitution at positions 3 and 8 is essential for potent ERβ agonism in a coactivator recruitment assay, with optimized compounds achieving ERβ potency <10 nM and >100-fold selectivity over ERα [1]. CAS 924778-80-3 is substituted with a single hydroxyl at position 3 and an acetyl at position 2, a pattern not directly evaluated in the study. By class-level inference, its lack of a hydroxyl at position 8 suggests it would not achieve the high potency and selectivity observed for the best-in-class compounds in this series, which included 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one and other highly substituted variants [1]. No direct head-to-head comparison data between CAS 924778-80-3 and these potent analogs are available.
| Evidence Dimension | ERβ Coactivator Recruitment Potency (EC50) |
|---|---|
| Target Compound Data | Not directly determined in the referenced study |
| Comparator Or Baseline | Optimized 3,8-dihydroxy-6H-benzo[c]chromen-6-one derivatives achieved EC50 <10 nM with >100-fold selectivity over ERα |
| Quantified Difference | Not quantifiable; structural features predict lower potency for target compound |
| Conditions | HTRF coactivator recruitment assay using human ERα and ERβ |
Why This Matters
For researchers seeking selective ERβ agonists, the available SAR data strongly indicates that CAS 924778-80-3 is not an optimal choice compared to the 3,8-dihydroxy-substituted analogs; procurement decisions must be guided by this predicted lower potency.
- [1] Sun, W., Cama, L. D., Birzin, E. T., Warrier, S., Locco, L., Mosley, R., ... & Rohrer, S. P. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1468-1472. View Source
